molecular formula C13H22O4 B027906 2-Propenylpropylpropanedioic Acid Diethyl Ester CAS No. 59726-38-4

2-Propenylpropylpropanedioic Acid Diethyl Ester

Cat. No.: B027906
CAS No.: 59726-38-4
M. Wt: 242.31 g/mol
InChI Key: KELSEWGOVCFKMN-UHFFFAOYSA-N
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Description

Diethyl (prop-2-en-1-yl)(propyl)propanedioate is an organic compound with the molecular formula C13H22O4. It is a diethyl ester derivative of propanedioic acid, featuring both prop-2-en-1-yl and propyl substituents. This compound is known for its diverse applications in scientific research, particularly in organic synthesis and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (prop-2-en-1-yl)(propyl)propanedioate can be synthesized through the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of diethyl (prop-2-en-1-yl)(propyl)propanedioate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (prop-2-en-1-yl)(propyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (prop-2-en-1-yl)(propyl)propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (prop-2-en-1-yl)(propyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates, which then interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (prop-2-en-1-yl)(propyl)propanedioate is unique due to its specific combination of prop-2-en-1-yl and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

diethyl 2-prop-2-enyl-2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELSEWGOVCFKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514998
Record name Diethyl (prop-2-en-1-yl)(propyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59726-38-4
Record name Diethyl (prop-2-en-1-yl)(propyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Propenylpropylpropanedioic Acid Diethyl Ester
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